Cas no 1698663-74-9 ((1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol)
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-methanol, 1-[(3-chlorophenyl)methyl]-
- (1-(3-Chlorobenzyl)-1h-imidazol-4-yl)methanol
- (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol
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- Inchi: 1S/C11H11ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2
- InChI Key: FIEPKWPOTPUHPQ-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC(Cl)=C2)C=C(CO)N=1
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 429.6±30.0 °C(Predicted)
- pka: 13.58±0.10(Predicted)
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C125251-100mg |
(1-(3-Chlorobenzyl)-1h-imidazol-4-yl)methanol |
1698663-74-9 | 100mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C125251-500mg |
(1-(3-Chlorobenzyl)-1h-imidazol-4-yl)methanol |
1698663-74-9 | 500mg |
$ 500.00 | 2022-06-06 | ||
| TRC | C125251-1g |
(1-(3-Chlorobenzyl)-1h-imidazol-4-yl)methanol |
1698663-74-9 | 1g |
$ 795.00 | 2022-06-06 | ||
| Life Chemicals | F1907-1380-0.25g |
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1698663-74-9 | 95%+ | 0.25g |
$494.0 | 2023-09-07 | |
| Life Chemicals | F1907-1380-0.5g |
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1698663-74-9 | 95%+ | 0.5g |
$521.0 | 2023-09-07 | |
| Life Chemicals | F1907-1380-1g |
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1698663-74-9 | 95%+ | 1g |
$549.0 | 2023-09-07 | |
| Life Chemicals | F1907-1380-2.5g |
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1698663-74-9 | 95%+ | 2.5g |
$1098.0 | 2023-09-07 | |
| Life Chemicals | F1907-1380-5g |
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1698663-74-9 | 95%+ | 5g |
$1647.0 | 2023-09-07 | |
| Life Chemicals | F1907-1380-10g |
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1698663-74-9 | 95%+ | 10g |
$2306.0 | 2023-09-07 |
(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol
Chemical Profile of (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol (CAS No. 1698663-74-9)
Introducing (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol, a compound with the CAS number 1698663-74-9, which has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural motif, has been the subject of extensive studies due to its potential applications in drug development and molecular biology.
The molecular structure of (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol consists of an imidazole ring substituted with a 3-chlorobenzyl group and a hydroxymethyl moiety. This arrangement not only contributes to its distinct chemical properties but also opens up various possibilities for its utility in synthetic chemistry and pharmacological applications.
In recent years, there has been a growing interest in imidazole derivatives due to their diverse biological activities. The imidazole core is a well-known pharmacophore found in many bioactive molecules, including antifungal, antiviral, and anticancer agents. The presence of the 3-chlorobenzyl group in (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. Researchers have been exploring its use as a building block for the development of new drugs. The hydroxymethyl group provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets. This flexibility has made (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol a popular choice for drug discovery programs.
The synthesis of (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the imidazole derivative, followed by functionalization with the 3-chlorobenzyl group and finally the addition of the hydroxymethyl moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
Recent studies have highlighted the importance of understanding the electronic properties of heterocyclic compounds like imidazole. The 3-chlorobenzyl group not only influences the steric environment around the imidazole ring but also modulates its electronic characteristics. These properties are crucial for determining how the molecule interacts with biological targets, making them key factors in drug design.
In addition to its synthetic utility, (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol has shown promise in various biological assays. Preliminary studies have indicated that it exhibits moderate activity against certain enzymatic targets, suggesting its potential as a lead compound for further development. These findings have prompted researchers to investigate its mechanism of action and explore ways to enhance its potency.
The use of computational methods has also played a significant role in studying this compound. Molecular modeling techniques have been employed to predict how (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol interacts with biological targets at the atomic level. These insights have helped guide experimental efforts and have provided valuable information for optimizing its pharmacological properties.
The versatility of (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol extends beyond its use as a synthetic intermediate. It has been incorporated into various libraries and screening campaigns aimed at identifying new bioactive molecules. Its unique structure and reactivity make it an attractive candidate for hit identification programs in drug discovery.
As research continues to evolve, new applications for (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol are likely to emerge. The combination of its structural features and biological potential positions it as a promising compound in both academic and industrial settings. Future studies will undoubtedly expand our understanding of its capabilities and contribute to the development of novel therapeutic agents.
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